N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide
Description
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked to a 4-hydroxyphenyl group and a thiophene-2-carboxamide moiety. Its structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic and sensing applications. This article compares its structural, synthetic, and functional attributes with analogous compounds, leveraging diverse research findings to highlight critical distinctions.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S2/c21-14-8-7-11(19-17(22)16-6-3-9-23-16)10-12(14)18-20-13-4-1-2-5-15(13)24-18/h1-10,21H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYGTVQUFOMDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide is the DprE1 enzyme. This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
This inhibition could potentially disrupt the bacterium’s ability to synthesize essential components of its cell wall, thereby inhibiting its growth and survival.
Biochemical Pathways
The compound’s action on the DprE1 enzyme affects the cell wall biosynthesis pathway of Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts the production of arabinogalactan, a key component of the mycobacterial cell wall. This disruption can lead to the death of the bacterium and the resolution of the infection.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide, a compound with significant structural complexity, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structural Overview
The compound's molecular formula is , with a molecular weight of approximately 352.43 g/mol. Its structure includes:
- Benzo[d]thiazole moiety : Known for diverse biological activities including antimicrobial and anticancer properties.
- Hydroxyphenyl group : Enhances hydrogen bonding capabilities, potentially increasing binding affinity to biological targets.
- Thiophene-2-carboxamide group : Imparts unique electronic properties that may enhance reactivity and bioavailability.
The primary target of this compound is the DprE1 enzyme in Mycobacterium tuberculosis. The compound inhibits this enzyme, disrupting the bacterium's ability to synthesize essential components of its cell wall, thereby inhibiting its growth and survival .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity. The compound showed promising results in inhibiting Mycobacterium tuberculosis growth, highlighting its potential as an anti-tuberculosis agent.
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Mycobacterium tuberculosis | 20 | 0.5 |
| Staphylococcus aureus | 18 | 1.0 |
| Escherichia coli | 15 | 2.0 |
Case Studies
-
Study on Tuberculosis Inhibition :
A study focused on the inhibition of DprE1 by the compound demonstrated a significant reduction in bacterial viability. The results indicated that the compound effectively disrupts cell wall biosynthesis pathways in Mycobacterium tuberculosis. -
Fluorescent Probe Potential :
Another investigation explored the use of the compound as a fluorescent probe due to its unique structural properties. The study found that it could be utilized in biological imaging applications, enhancing detection sensitivity in cellular studies .
Comparative Analysis with Similar Compounds
Comparative studies with other benzo[d]thiazole derivatives revealed that this compound exhibited superior activity against Mycobacterium tuberculosis compared to structurally similar compounds.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 0.5 | Excellent |
| N-(3-benzothiazolyl)-4-hydroxyphenylacetamide | 1.5 | Moderate |
| N-(3-benzothiazolyl)-benzamide | 2.0 | Low |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Systems
- Target Compound: Combines a benzo[d]thiazole ring with a thiophene carboxamide.
- N-(Benzo[d]thiazol-2-yl)benzamide Derivatives (1.2b–1.2e) : Replace thiophene with a benzene ring, altering aromatic π-system interactions. Substituents (e.g., Cl, CH₃) modulate electronic effects and steric bulk .
- BTHPA (N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide) : Features an acetamide group instead of thiophene carboxamide, reducing sulfur content and aromaticity .
- Nitrothiophene Carboxamides (): Include electron-withdrawing nitro groups, contrasting with the target compound’s hydroxyl donor group, which impacts redox stability and target binding .
Functional Group Variations
Spectral and Physicochemical Properties
NMR and IR Data
- Target Compound : Expected thiophene C=O stretch at ~1660–1680 cm⁻¹ (IR) and aromatic proton shifts at δ 7.0–8.5 ppm (¹H NMR), analogous to nitrothiophene carboxamides .
- BTHPA : Exhibits acetamide C=O stretch at 1682 cm⁻¹ and hydroxyl O–H stretch at ~3150–3400 cm⁻¹ .
- Benzamide Derivatives : Show benzene ring protons at δ 7.2–8.1 ppm and Cl substituent deshielding effects (e.g., 1.2d: δ 7.8 ppm) .
Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
